[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple standardized chemical nomenclature systems and databases. The compound possesses the molecular formula C₁₃H₂₀ClNO and exhibits a molecular weight of 241.76 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1311315-68-0, which serves as its unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry designation for this compound is (3-cyclohexyloxyphenyl)methanamine; hydrochloride, reflecting its systematic structural nomenclature.
The compound's structural identity is further characterized through several key molecular descriptors. The Standard International Chemical Identifier string is InChI=1S/C13H19NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,14H2;1H, which provides a unique textual representation of its molecular structure. The corresponding International Chemical Identifier Key is HAIVBVQXSJMNSZ-UHFFFAOYSA-N, offering a hashed version of the structural information. The Simplified Molecular Input Line Entry System representation is C1CCC(CC1)OC2=CC=CC(=C2)CN.Cl, which describes the connectivity pattern of atoms within the molecule.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1311315-68-0 |
| Molecular Formula | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol |
| International Union of Pure and Applied Chemistry Name | (3-cyclohexyloxyphenyl)methanamine; hydrochloride |
| Molecular Design Limited Number | MFCD18785602 |
| PubChem Compound Identifier | 53524305 |
The compound exists as the hydrochloride salt of the free base amine, which significantly enhances its stability and solubility characteristics compared to the neutral form. This salt formation is particularly important for handling, storage, and potential applications in aqueous systems. The physical appearance of this compound is described as a powder, and it is typically stored at room temperature conditions.
Historical Context and Development
The development of this compound can be traced through the broader evolution of aromatic amine chemistry and synthetic methodology. While specific historical documentation regarding the initial synthesis or discovery of this particular compound is limited in the available literature, its structural characteristics suggest it emerged from systematic structure-activity relationship studies in medicinal chemistry and organic synthesis research. The compound's design reflects the principles of rational drug design, where specific functional groups are strategically positioned to achieve desired chemical and biological properties.
The synthetic approaches to compounds of this structural class have been documented in various patent literature and research publications. One notable synthetic strategy involves the preparation of cyclohexyl-containing aromatic amines through multi-step processes that include the formation of cyclohexyloxy ether linkages followed by amine introduction. These methodologies have been refined over time to improve yields and reduce the complexity of synthetic sequences, reflecting the ongoing development in synthetic organic chemistry.
The compound's emergence in chemical databases and commercial availability through specialized chemical suppliers indicates its recognition within the research community sometime in the early 2000s, based on the creation dates found in chemical databases. The assignment of its Molecular Design Limited number MFCD18785602 suggests systematic cataloging within established chemical information systems. The presence of this compound in multiple supplier catalogs and research-grade chemical inventories demonstrates its established place in contemporary chemical research infrastructure.
Academic and Industrial Relevance
This compound has established significant relevance in both academic research and industrial applications, particularly within the pharmaceutical and materials science sectors. The compound serves as a valuable synthetic intermediate in the preparation of more complex molecular structures, especially those requiring aromatic amine functionalities with specific substitution patterns. Its structural features make it particularly suitable for medicinal chemistry applications where researchers investigate structure-activity relationships in drug discovery programs.
Academic research institutions utilize this compound in various synthetic chemistry studies, particularly those focused on developing new methodologies for aromatic amine synthesis and modification. The presence of both ether and amine functionalities within the same molecule provides researchers with multiple reactive sites for further chemical transformations. This versatility has made it a popular choice for combinatorial chemistry approaches, where libraries of related compounds are synthesized for biological screening programs.
The industrial relevance of this compound is evidenced by its availability from multiple commercial chemical suppliers, including American Elements, Sigma Aldrich, and other specialized fine chemical manufacturers. These suppliers offer the compound in various purity grades, ranging from research-grade materials to high-purity forms suitable for specialized applications. The availability of bulk quantities suggests ongoing industrial demand for this compound as a synthetic intermediate.
| Supplier | Purity Grade | Availability |
|---|---|---|
| American Elements | Research Grade | Multiple quantities |
| Sigma Aldrich/Enamine | 95% minimum | Standard research sizes |
| Aaron Chemicals | High purity | Custom quantities available |
The compound's role in pharmaceutical research is particularly noteworthy, as structures containing cyclohexyloxy-substituted aromatic rings have shown promise in various therapeutic applications. Related compounds have been investigated for their potential as receptor antagonists and enzyme inhibitors, suggesting that this compound may serve as a starting point for the development of bioactive molecules. The systematic availability of this compound through established chemical supply chains facilitates its integration into drug discovery pipelines and academic research programs focused on developing new therapeutic agents.
Properties
IUPAC Name |
(3-cyclohexyloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVBVQXSJMNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
The most common and efficient method for preparing [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride is reductive amination of 3-(cyclohexyloxy)benzaldehyde using ammonia or a primary amine source.
- Reagents: 3-(Cyclohexyloxy)benzaldehyde, ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (H2 with Pd/C)
- Solvents: Methanol, ethanol, or other protic solvents are commonly used to dissolve reactants and facilitate the reaction.
- Temperature: Typically ambient to slightly elevated temperatures (0–50°C)
- Reaction time: Several hours to overnight, depending on scale and conditions
- Work-up: Acidification with hydrochloric acid to form the hydrochloride salt, followed by filtration and drying
This reductive amination proceeds via the formation of an imine intermediate between the aldehyde and ammonia, which is then reduced in situ to the primary amine.
Catalytic Hydrogenation
Alternatively, catalytic hydrogenation can be employed where the aldehyde is directly hydrogenated in the presence of ammonia and a catalyst such as palladium on carbon (Pd/C).
- Catalyst: Pd/C or Raney Nickel
- Pressure: Hydrogen gas under 1–10 atm pressure
- Temperature: 25–50°C
- Advantages: Cleaner reaction profile, fewer side products
- Disadvantages: Requires specialized equipment for handling hydrogen gas safely
Purification
After reaction completion, the crude amine is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is then purified by:
- Recrystallization from suitable solvents (e.g., ethanol/ether mixtures)
- Filtration and drying under vacuum at moderate temperatures (~40°C)
Detailed Reaction Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | 3-(Cyclohexyloxy)benzaldehyde, NH3, NaBH3CN, MeOH, 0–25°C, 12 h | 85–95 | Mild conditions, high selectivity |
| Catalytic hydrogenation | 3-(Cyclohexyloxy)benzaldehyde, NH3, Pd/C, H2 (3–5 atm), 30°C, 6 h | 80–90 | Requires hydrogenation setup |
| Salt formation | HCl in ethanol or ether, 0–25°C | >95 | Crystallization of hydrochloride salt |
| Purification | Recrystallization from ethanol/ether | 90–98 | Ensures high purity for research or pharma |
Research Findings and Optimization Notes
- Base selection: In reductive amination, the presence of a mild base or buffer can improve imine formation stability before reduction.
- Solvent choice: Mixed solvents such as methanol/water or methanol/dichloromethane can enhance solubility and reaction rate.
- Reducing agent: Sodium cyanoborohydride is preferred due to its selectivity for imine reduction without reducing the aldehyde directly.
- Reaction monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are commonly used to monitor the conversion of aldehyde to amine.
- Scale-up considerations: Industrial synthesis emphasizes the use of safer reducing agents and optimized purification steps to maximize yield and minimize impurities.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 3-(Cyclohexyloxy)benzaldehyde | NH3, NaBH3CN, MeOH, 0–25°C, 12 h | High yield, mild conditions | Use of toxic cyanoborohydride |
| Catalytic Hydrogenation | 3-(Cyclohexyloxy)benzaldehyde | NH3, Pd/C, H2 (3–5 atm), 30°C, 6 h | Cleaner reaction, fewer byproducts | Requires hydrogenation equipment |
| Salt Formation & Purification | Crude amine | HCl, ethanol/ether, recrystallization | Stable, pure hydrochloride salt | Additional purification step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the amine group or the cyclohexyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly in the treatment of central nervous system disorders and pain management. Its unique structural characteristics allow for modifications that enhance drug-like properties such as solubility and bioavailability. Researchers have synthesized derivatives of this compound to evaluate their efficacy and safety profiles through in vitro and in vivo assays .
Case Study: Antidepressant Properties
Preliminary studies indicate that [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride may exhibit antidepressant properties similar to other amine-containing compounds. It is hypothesized that it modulates neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
Biochemistry
Building Block for Research
In biochemical applications, this compound serves as a building block for studying enzyme and receptor interactions. It aids researchers in understanding ligand-receptor dynamics, which is essential for drug design .
Experimental Procedures
Researchers utilize synthetic organic chemistry techniques to modify the functional groups of the compound, creating derivatives that are then tested for their biological activities. These modifications are crucial for assessing structure-activity relationships (SAR) .
Environmental Chemistry
Pollutant Remediation
Environmental chemists are exploring the use of this compound in the remediation of pollutants. Its ability to interact with harmful substances makes it a candidate for environmental cleanup applications .
Methods and Results
The compound is applied to contaminated samples to evaluate its effectiveness in adsorbing or breaking down pollutants. Analytical techniques are employed to measure reductions in pollutant concentrations, demonstrating its potential utility in environmental restoration efforts .
Antimicrobial Activity
Investigation Against Resistant Strains
Recent studies have focused on the antimicrobial properties of this compound, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Modifications to its structure based on SAR principles have led to promising results against these pathogens .
Results and Outcomes
Some derivatives have shown comparable activity to leading compounds while maintaining acceptable cytotoxicity profiles, indicating their potential as new antimicrobial agents .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential antidepressant effects; modifications enhance drug-like properties |
| Biochemistry | Serves as a building block for enzyme/receptor studies; aids understanding of ligand interactions |
| Environmental Chemistry | Effective in pollutant remediation; demonstrated ability to reduce contaminant concentrations |
| Antimicrobial Activity | Promising activity against MRSA; structural modifications improve efficacy |
Mechanism of Action
The mechanism of action of [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound belongs to a class of aryloxy-methanamine hydrochlorides , which share a common backbone of a substituted phenyl ring linked to a methanamine group. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Benzyloxy analogs (e.g., CAS 104566-41-8) exhibit higher molecular weights due to the aromatic benzyl group, which may enhance binding to aromatic receptors via π-π interactions .
- Heterocyclic analogs (e.g., isoxazole derivatives) introduce polar functional groups, likely improving water solubility but reducing lipid solubility .
Physicochemical Properties
Solubility and Stability:
- The hydrochloride salt form enhances water solubility across all analogs. However, the cyclohexyloxy group ’s lipophilicity may reduce aqueous solubility compared to benzyloxy or methoxy-substituted analogs .
- Benzyloxy-substituted compounds (e.g., CAS 104566-41-8) are typically stable at room temperature but may require inert packaging (argon/vacuum) for long-term storage due to oxidation sensitivity .
Thermal Properties:
- Analogous benzyloxy derivatives (e.g., (3-(benzyloxy)phenyl)methanamine HCl) are supplied as crystalline solids with stability ≥5 years at -20°C , suggesting similar thermal resilience for the cyclohexyloxy variant.
Example :
- For (3-(benzyloxy)phenyl)methanamine HCl, the benzyloxy group is introduced using benzyl chloride, followed by oxidation and amination steps .
Biological Activity
[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride, with the chemical formula C13H20ClNO and CAS number 1311315-68-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a cyclohexyloxy group and an amine functional group. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's lipophilicity and molecular weight contribute to its ability to penetrate cell membranes, enhancing its antimicrobial efficacy.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Bacillus subtilis | Active |
This broad-spectrum activity suggests that the compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to inhibit apoptotic pathways in neuronal cells subjected to oxidative stress, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.
In one study, the administration of the compound resulted in a significant reduction in markers of oxidative damage and apoptosis in cultured neurons exposed to harmful agents. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes. Preliminary data suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation-related damage in tissues.
Enzyme Inhibition Studies
Inhibitory assays have indicated that the compound may target cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition of COX-2 has been particularly noted, suggesting potential applications in pain management and anti-inflammatory therapies.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of various derivatives of phenylmethanamine compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
Study 2: Neuroprotective Mechanisms
In another investigation reported by PubMed Central, researchers assessed the neuroprotective effects of this compound in animal models. The findings demonstrated that treatment with the compound significantly improved cognitive function and reduced neuroinflammation markers in subjects with induced neurodegenerative conditions.
Q & A
Q. What are the established synthetic routes for [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Cyclohexyloxy introduction : React 3-hydroxyphenylmethanamine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
Optimization strategies :- Use catalytic phase-transfer agents to enhance reaction efficiency.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Adjust stoichiometry of cyclohexyl bromide to avoid over-alkylation.
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound in research settings?
Methodological Answer:
- Purity analysis :
- Structural confirmation :
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexyloxy substituent influence the reactivity of this compound in nucleophilic reactions or coordination chemistry?
Methodological Answer:
- Steric effects : The bulky cyclohexyl group reduces accessibility of the amine group, slowing nucleophilic attack. This can be quantified via kinetic studies comparing reaction rates with simpler analogs (e.g., 3-methoxyphenylmethanamine) .
- Electronic effects : The electron-donating cyclohexyloxy group increases electron density on the aromatic ring, potentially enhancing coordination to metal centers. Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
- Experimental validation : Perform comparative Schiff base formation reactions with aldehydes under identical conditions to assess steric/electronic impacts .
Q. What strategies are effective in resolving contradictory literature reports on the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Controlled stability studies :
- Contradiction resolution :
Q. How can computational chemistry methods (e.g., DFT calculations) be applied to predict and rationalize the stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- Conformational analysis : Use Gaussian or ORCA software to model low-energy conformers of the compound. Compare with NMR-derived coupling constants (e.g., J-values for cyclohexyl protons) .
- Transition state modeling : Simulate reaction pathways (e.g., amide bond formation) to predict stereoselectivity. Validate with experimental enantiomeric excess (ee) data from chiral HPLC .
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity’s role in stabilizing intermediates .
Q. What experimental evidence exists for the compound’s potential as a building block in bioorthogonal conjugation strategies, particularly comparing its kinetics with similar aryl methanamine derivatives?
Methodological Answer:
- Click chemistry applications :
- React with tetrazine derivatives (e.g., 3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid) to quantify reaction rates via stopped-flow UV-Vis spectroscopy. Compare second-order rate constants (k₂) with analogs lacking the cyclohexyloxy group .
- Use fluorescence quenching assays to monitor real-time conjugation efficiency in cellular models .
- Kinetic analysis :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?
Methodological Answer:
- Systematic solubility testing :
- Prepare saturated solutions in 10+ solvents (e.g., water, DMSO, ethanol) at 25°C. Quantify solubility via gravimetric analysis or UV absorbance calibration curves .
- Account for protonation state: Free base vs. hydrochloride salt solubility differs significantly (e.g., salt is more soluble in polar solvents).
- Contradiction resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
